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Abstract
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor,

an ATP-gated ion channel implicated in a variety of neuroinflammatory and neuropsychiatric

disorders. This document provides a comprehensive technical guide to the discovery and

development history of JNJ-47965567, detailing its pharmacological characterization, key

experimental data, and the methodologies employed in its evaluation. The information is

intended to serve as a valuable resource for researchers and professionals in the field of drug

discovery and development.

Introduction: The Rationale for P2X7 Receptor
Antagonism
The P2X7 receptor has emerged as a significant therapeutic target due to its role in mediating

inflammatory responses, particularly in the central nervous system (CNS).[1][2] Activation of the

P2X7 receptor by extracellular ATP, often released during cellular stress or injury, triggers a

cascade of downstream events, including the processing and release of the pro-inflammatory

cytokine interleukin-1β (IL-1β).[1][3] This pathway is increasingly recognized for its contribution

to the pathophysiology of mood disorders, neurodegenerative diseases, and chronic pain.[1][2]

The development of centrally permeable P2X7 antagonists like JNJ-47965567 represents a

promising strategy to modulate neuroinflammation and address these conditions.[1]
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Discovery and Pharmacological Profile
JNJ-47965567 was identified as a high-affinity, selective antagonist of the human P2X7

receptor.[1][3] A key feature of this compound is its ability to penetrate the blood-brain barrier,

enabling the investigation of central P2X7 receptor function in rodent models of CNS disorders.

[1]

In Vitro Characterization
Initial characterization of JNJ-47965567 involved a series of in vitro assays to determine its

potency, selectivity, and mechanism of action.[1][3] These studies demonstrated its high affinity

for both human and rat P2X7 receptors.[3][4]

Table 1: In Vitro Affinity and Potency of JNJ-47965567

Parameter Species Value Reference

pKi Human 7.9 ± 0.07 [1][3]

Rat 8.7 ± 0.07 [3][4]

pIC50 (IL-1β release) Human (whole blood) 6.7 ± 0.07 [1][3]

Human (monocytes) 7.5 ± 0.07 [1][3]

Rat (microglia) 7.1 ± 0.1 [1][3]

pIC50 (calcium flux) Rat (astrocytes) 7.5 ± 0.4 [3]

IC50 (ethidium+

uptake)

Murine (J774

macrophages)
54 ± 24 nM [5]

In Vivo Pharmacology and Target Engagement
The central activity of JNJ-47965567 was confirmed through in vivo studies in rats. The

compound demonstrated target engagement in the brain and showed efficacy in animal models

relevant to neuropsychiatric and pain indications.[1][3]

Table 2: In Vivo Pharmacological Data for JNJ-47965567
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Parameter Species Value Model Reference

Brain EC50 Rat 78 ± 19 ng/mL
P2X7 receptor

autoradiography
[1][3]

Efficacy Rat
Attenuated

hyperactivity

Amphetamine-

induced

hyperactivity

[1][3]

Efficacy Rat

Modest,

significant

efficacy

Neuropathic pain

model
[1][3]

Mechanism of Action
JNJ-47965567 acts as a non-competitive antagonist of the P2X7 receptor.[5] This was

elucidated through studies showing that it reduces the maximal response to ATP without

significantly shifting the EC50 of the agonist in a parallel manner, which is characteristic of non-

competitive inhibition.[5] Binding studies have suggested that JNJ-47965567 competes with

other known P2X7 antagonists for an allosteric binding site.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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